
Boc-aminoxy-peg3-t-butyl ester
Overview
Description
Boc-aminoxy-peg3-t-butyl ester is a chemical compound used primarily in bioconjugation and chemical biology. It consists of a polyethylene glycol (PEG) chain linked to an aminooxy functional group, with a tert-butyloxycarbonyl (t-Boc) protecting group and a t-butyl ester group . This compound is known for its versatility in forming stable linkages with carbonyl-bearing biomolecules, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-aminoxy-peg3-t-butyl ester typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized or obtained commercially.
Introduction of the Aminooxy Group: The aminooxy group is introduced to the PEG chain through a nucleophilic substitution reaction.
Protection with t-Boc Group: The aminooxy group is protected using tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.
Formation of t-Butyl Ester: The final step involves esterification with t-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG: Large-scale production of PEG chains.
Automated Reaction Systems:
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-aminoxy-peg3-t-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-aminoxy-peg3-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine: Employed in drug delivery systems and the development of therapeutic agents.
Industry: Utilized in the production of advanced materials and surface modifications
Mechanism of Action
The mechanism of action of Boc-aminoxy-peg3-t-butyl ester involves its ability to form stable linkages with carbonyl-bearing biomolecules. The aminooxy group reacts with ketones and aldehydes to form oxime linkages, which are stable under physiological conditions. This property makes it an excellent tool for bioconjugation and labeling .
Comparison with Similar Compounds
Similar Compounds
- Boc-aminoxy-peg2-t-butyl ester
- Boc-aminoxy-peg4-t-butyl ester
- Boc-aminoxy-peg5-t-butyl ester
Uniqueness
Boc-aminoxy-peg3-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular spacing and flexibility .
Biological Activity
Boc-aminoxy-PEG3-t-butyl ester is a compound that has garnered attention in the fields of bioconjugation and drug delivery due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a polyethylene glycol (PEG) chain linked to an aminoxy group, with a tert-butyl ester protecting group. This structure enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications.
Biological Applications
- Bioconjugation :
- Drug Delivery Systems :
- Surface Modification :
- Cross-linking Reagents :
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with various biomolecules, which enhances their pharmacokinetic properties. The PEG chain plays a crucial role in reducing immunogenicity and increasing solubility, thereby improving the overall effectiveness of therapeutic agents.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO8/c1-17(2,3)26-15(20)7-8-22-9-10-23-11-12-24-13-14-25-19-16(21)27-18(4,5)6/h7-14H2,1-6H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBGRZJSTQVWAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCONC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136419 | |
Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807512-44-2 | |
Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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